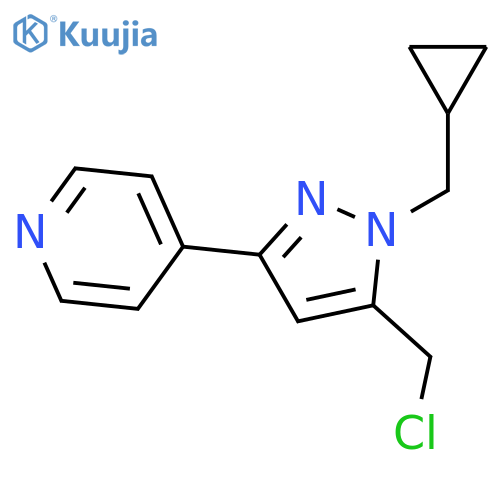

Cas no 2098065-30-4 (4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine)

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

- Pyridine, 4-[5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl]-

- F2198-0606

- 4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine

- 2098065-30-4

- AKOS026720986

-

- インチ: 1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2

- InChIKey: FSJVECGKFXFLHV-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC(C2C=C(CCl)N(CC3CC3)N=2)=C1

計算された属性

- せいみつぶんしりょう: 247.0876252g/mol

- どういたいしつりょう: 247.0876252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Predicted)

- ふってん: 398.5±32.0 °C(Predicted)

- 酸性度係数(pKa): 3?+-.0.10(Predicted)

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-0606-2.5g |

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 95%+ | 2.5g |

$932.0 | 2023-09-06 | |

| Life Chemicals | F2198-0606-5g |

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 95%+ | 5g |

$1398.0 | 2023-09-06 | |

| TRC | C242691-100mg |

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 100mg |

$ 115.00 | 2022-04-28 | ||

| TRC | C242691-500mg |

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 500mg |

$ 435.00 | 2022-04-28 | ||

| TRC | C242691-1g |

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 1g |

$ 660.00 | 2022-04-28 | ||

| Life Chemicals | F2198-0606-0.25g |

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 95%+ | 0.25g |

$419.0 | 2023-09-06 | |

| Life Chemicals | F2198-0606-1g |

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 95%+ | 1g |

$466.0 | 2023-09-06 | |

| Life Chemicals | F2198-0606-0.5g |

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 95%+ | 0.5g |

$442.0 | 2023-09-06 | |

| Life Chemicals | F2198-0606-10g |

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |

2098065-30-4 | 95%+ | 10g |

$1957.0 | 2023-09-06 |

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine 関連文献

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridineに関する追加情報

Introduction to 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CAS No. 2098065-30-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, identified by the CAS number 2098065-30-4, is a structurally complex heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. The compound’s molecular framework integrates a pyrazole core with a pyridine moiety, further functionalized by a chloromethyl substituent and a cyclopropylmethyl group. These structural elements contribute to its versatile reactivity and potential biological activity, making it a promising scaffold for the development of novel therapeutic agents.

The pyrazole ring is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors. Its three-membered aromatic structure provides rigidity and spatial orientation, which can be critical for binding affinity and selectivity. In contrast, the pyridine nitrogen atom serves as a hydrogen bond acceptor, enhancing interactions with polar residues in biological macromolecules. The presence of the chloromethyl group introduces electrophilicity, enabling nucleophilic substitution reactions that can be exploited for further derivatization or conjugation with biomolecules. Additionally, the cyclopropylmethyl side chain adds steric bulk and lipophilicity, influencing solubility and membrane permeability—key factors in drug-like properties.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of such multifunctional compounds. The integration of machine learning algorithms with molecular docking studies has allowed researchers to predict binding affinities and identify potential targets for 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, including kinases, transcription factors, and ion channels. These predictions are supported by experimental validation, where X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate binding modes at an atomic level.

In the realm of medicinal chemistry, the compound’s structural motifs have inspired the design of inhibitors targeting diseases associated with aberrant signaling pathways. For instance, derivatives of this scaffold have shown promise in preclinical studies as modulators of protein-protein interactions implicated in cancer progression. The chloromethyl group’s reactivity allows for facile coupling with peptides or other small molecules, enabling the development of PROTAC (Proteolysis Targeting Chimera) degraders that selectively induce proteasomal degradation of pathological proteins. Similarly, the pyrazole-pyridine core has been explored as a linker in bispecific antibodies or antibody-drug conjugates (ADCs), leveraging its ability to bridge two binding partners or drug moieties.

The role of cyclopropylmethyl groups in medicinal chemistry has also been increasingly recognized for their impact on metabolic stability and pharmacokinetic profiles. Compounds featuring this moiety often exhibit improved bioavailability compared to linear or branched alkyl groups due to reduced susceptibility to oxidative metabolism. This feature is particularly valuable in drug development pipelines where prolonged circulation times are desired. Furthermore, recent studies highlight the utility of cyclopropane derivatives in modulating enzyme activity through steric hindrance or induced fit mechanisms, providing new insights into their potential as pharmacological tools.

From a synthetic perspective, 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine exemplifies the convergence of organic synthesis techniques with modern catalytic methods. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have been instrumental in constructing its core framework efficiently. Additionally, directed ortho-metalation strategies have enabled the introduction of diverse substituents at specific positions within the heterocyclic system. These advances underscore the importance of innovative synthetic methodologies in unlocking the therapeutic potential of complex molecules like this one.

The intersection of chemical biology and medicinal chemistry has further amplified interest in such scaffolds due to their ability to modulate post-translational modifications (PTMs). For example, derivatives of this compound have been investigated for their capacity to interfere with protein phosphorylation cascades by competing with natural substrates or inhibiting kinases responsible for aberrant signaling. Such PTM-targeting agents represent a frontier in precision medicine, offering tailored interventions for patients with specific disease mutations.

Emerging evidence also suggests that 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine and its analogs may exhibit anti-inflammatory properties by modulating immune cell signaling pathways. Studies indicate that certain derivatives can attenuateNF-κB activation—a critical transcription factor involved in inflammatory responses—without compromising normal immune function. This dichotomy between efficacy and selectivity is a hallmark of well-designed immunomodulatory agents and highlights the compound’s potential as an anti-inflammatory therapeutic.

The development of novel analytical techniques has complemented these biological investigations by enabling high-resolution characterization of reaction intermediates and metabolites. Mass spectrometry (MS), particularly when coupled with techniques like high-resolution MS (HRMS) or Orbitrap analysis, provides unparalleled precision in identifying structural modifications post-synthesis or during biological processing. Such data are essential for optimizing synthetic routes while ensuring compliance with regulatory standards for drug candidates.

In conclusion,4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CAS No. 2098065-30-4) stands as a testament to the ingenuity inherent in modern medicinal chemistry research. Its unique structural features—combining a pyrazole-pyridine core with functionalized side chains—position it as a versatile scaffold for addressing unmet medical needs across multiple therapeutic areas. As computational methods continue to evolve alongside experimental validations,this compound promises to remain at forefronts scientific inquiry, driving innovation from bench to bedside through interdisciplinary collaboration between chemists, biologists,and clinicians committed advancing human health.

2098065-30-4 (4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine) 関連製品

- 2171868-87-2(4-(5-amino-2-methylpiperidin-3-yl)benzoic acid)

- 1355004-86-2(6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione)

- 131970-78-0(tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1h-pyrrole-3,4-dicarboxylate))

- 1806518-21-7(2,6-Diamino-7-iodo-1H-benzimidazole)

- 2193067-96-6(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methoxypiperidine-4-carboxylic acid)

- 5997-01-3(Thiomorpholin-4-amine)

- 259261-81-9(3-bromo-5-(pyrrolidin-3-yloxy)pyridine)

- 1805103-12-1(3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)

- 443965-64-8(N-(4-Biphenylyl)-9-phenanthrenamine)

- 1804181-13-2(1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene)